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Compound of Interest

Compound Name: Baloxavir-d4

Cat. No.: B12371271 Get Quote

In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope labeling is a

foundational technique. By replacing one or more atoms in a drug molecule with a heavier,

non-radioactive isotope like deuterium (²H or D), researchers can create an analogue that is

chemically identical to the parent compound but has a higher mass.

Baloxavir marboxil is the prodrug, designed for oral administration, while Baloxavir acid is the

active metabolite responsible for the antiviral effect. Their deuterated counterparts, Baloxavir

marboxil-d4 and Baloxavir acid-d4, serve distinct but related purposes:

Baloxavir acid-d4 is the deuterium-labeled form of the active drug. Its primary and most

critical application is as an internal standard in bioanalytical methods, such as Liquid

Chromatography-Mass Spectrometry (LC-MS/MS). It allows for the precise and accurate

quantification of Baloxavir acid in complex biological matrices like plasma or tissue by

correcting for variability during sample processing and analysis.

Baloxavir marboxil-d4 is the deuterium-labeled prodrug. While the active metabolite's

standard (Baloxavir acid-d4) is more commonly used for pharmacokinetic analysis, the

labeled prodrug can be used in specialized studies to trace the metabolic fate of the prodrug

itself, from absorption to its conversion into the active form.

The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced

with deuterium. This mass shift of four daltons is ideal for mass spectrometry, providing a clear

distinction between the analyte and the internal standard without interfering with the

chromatographic retention time or ionization efficiency.
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Chemical Properties and Structures
The key physical and chemical characteristics of the deuterated analogues are summarized

below. These properties are fundamentally identical to their non-labeled counterparts, with the

exception of molecular weight.

Property Baloxavir marboxil-d4 Baloxavir acid-d4

Synonyms BXM-d4, S-033188-d4 BXA-d4, S-033447-d4

Molecular Formula C₂₇H₁₉D₄F₂N₃O₇S C₂₄H₁₅D₄F₂N₃O₄S

Molecular Weight ~575.58 g/mol ~487.51 g/mol

CAS Number Not readily available 2415027-80-2

Chemical Structure
Deuterated analogue of

Baloxavir marboxil

Deuterated analogue of

Baloxavir acid

Primary Role
Tracer in metabolic fate

studies of the prodrug

Internal standard for

bioanalytical quantification of

Baloxavir acid

Mechanism of Action and Metabolic Conversion
Baloxavir marboxil's therapeutic effect is realized only after its conversion to Baloxavir acid.

The active form targets a highly conserved enzyme in the influenza virus, making it effective

against a wide range of strains, including those resistant to other antivirals like oseltamivir.

Mechanism of Action: Baloxavir acid inhibits the cap-dependent endonuclease activity of the

polymerase acidic (PA) protein, which is part of the viral RNA polymerase complex. This

enzyme is responsible for "cap snatching," a process where the virus cleaves the 5' caps from

host cell messenger RNAs (mRNAs) to use as primers for synthesizing its own viral mRNAs.

By blocking this step, Baloxavir acid effectively halts viral gene transcription and replication.

Metabolic Pathway: Following oral administration, Baloxavir marboxil is rapidly and extensively

hydrolyzed by esterase enzymes (specifically arylacetamide deacetylase) in the small intestine,

liver, and blood to form the active Baloxavir acid. This rapid conversion means that

concentrations of the prodrug in plasma are typically very low or undetectable.
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Caption: Metabolic activation of Baloxavir marboxil-d4 to Baloxavir acid-d4.

Quantitative Data Summary
The following tables summarize key quantitative parameters related to the pharmacokinetic

profile and antiviral activity of Baloxavir. These values were determined in studies using the

non-labeled compound, but their accurate measurement depends on the use of deuterated

internal standards like Baloxavir acid-d4.

Table 1: Pharmacokinetic Parameters of Baloxavir Acid (in Healthy Adults)

Parameter Value Reference

Time to Peak Plasma

Concentration (Tₘₐₓ)
3.5 - 4.0 hours

Elimination Half-Life (t₁/₂) ~79 - 98 hours

Apparent Oral Clearance

(CL/F)
7.6 - 10.3 L/h

Apparent Volume of

Distribution (Vd/F)
~1180 L

Plasma Protein Binding 92.9% - 93.9%

Note: Body weight is a significant covariate influencing clearance and volume of distribution.

Table 2: In Vitro Antiviral Activity of Baloxavir Acid
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Virus Strain Assay Type EC₅₀ / IC₅₀ (nM) Reference

Influenza A

(H1N1)pdm09

Focus Reduction

Assay
IC₅₀: 0.42 ± 0.37

Influenza A (H3N2)
Focus Reduction

Assay
IC₅₀: 0.66 ± 0.17

PA/I38T Mutant

(H1N1)pdm09

Focus Reduction

Assay
IC₅₀: 41.96 ± 9.42

PA/I38T Mutant

(H3N2)

Focus Reduction

Assay
IC₅₀: 139.73 ± 24.97

Note: The PA/I38T substitution is a common treatment-emergent mutation that confers reduced

susceptibility to Baloxavir.

Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable data. Below

are representative methodologies for bioanalytical quantification and in vitro antiviral activity

assessment.

Protocol: Quantification of Baloxavir Acid in Human
Plasma via LC-MS/MS
This protocol describes a typical workflow for determining the concentration of Baloxavir acid in

plasma samples from clinical trials.

Objective: To accurately quantify Baloxavir acid concentrations in human plasma.

Materials:

Human plasma samples (collected with K₂EDTA)

Baloxavir acid analytical standard

Baloxavir acid-d4 (Internal Standard, IS)
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Acetonitrile (ACN), HPLC grade

Formic acid, LC-MS grade

Ultrapure water

HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 3200)

Analytical column (e.g., Phenomenex C18, 50 mm x 4.6 mm, 5 µm)

Procedure:

Preparation of Standards:

Prepare a stock solution of Baloxavir acid (1 mg/mL) in a suitable solvent like DMSO or

methanol.

Prepare a stock solution of Baloxavir acid-d4 (1 mg/mL).

Create a series of calibration standards (e.g., 1 to 1000 ng/mL) by spiking blank human

plasma with the Baloxavir acid stock solution.

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation):

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a

microcentrifuge tube.

Add 10 µL of the Baloxavir acid-d4 internal standard working solution (e.g., at 500 ng/mL)

to each tube and vortex briefly.

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean autosampler vial for analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC-MS/MS Analysis:

Chromatographic Conditions:

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in methanol

Flow Rate: 0.3 mL/min

Injection Volume: 10 µL

Column Temperature: 40°C

Gradient: A suitable gradient to ensure separation from matrix components.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Monitor specific precursor-to-product ion transitions for Baloxavir acid

and Baloxavir acid-d4. (e.g., for non-labeled Baloxavir marboxil, a transition of m/z

572.8 -> 251.3 has been reported). The precise m/z values for Baloxavir acid and its d4

analogue would be optimized.

Data Analysis:

Integrate the peak areas for both the analyte (Baloxavir acid) and the internal standard

(Baloxavir acid-d4).

Calculate the Peak Area Ratio (Analyte Area / IS Area).

Construct a calibration curve by plotting the Peak Area Ratio against the nominal

concentration of the calibration standards using a weighted linear regression.
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Determine the concentration of Baloxavir acid in the unknown samples by interpolating

their Peak Area Ratios from the calibration curve.

Sample Preparation

Analysis

1. Plasma Sample
(100 µL)

2. Add Internal Standard
(Baloxavir acid-d4)

3. Protein Precipitation
(Acetonitrile)

4. Centrifuge

5. Collect Supernatant

6. LC Separation
(C18 Column)

7. MS/MS Detection
(MRM Mode)

8. Data Processing
(Peak Area Ratio)
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Caption: Bioanalytical workflow for quantifying Baloxavir acid in plasma.

Protocol: In Vitro Antiviral Activity Assessment (Focus
Reduction Assay)
This protocol is used to determine the concentration of an antiviral drug required to inhibit virus

replication in cell culture.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Baloxavir acid against a

specific influenza virus strain.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza virus stock of known titer

Baloxavir acid

Cell culture medium (e.g., DMEM) with supplements

Infection medium (serum-free medium with TPCK-trypsin)

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization solution (e.g., 0.5% Triton X-100)

Primary antibody (anti-influenza nucleoprotein)

Secondary antibody (HRP-conjugated)

Substrate for HRP (e.g., TMB)

96-well cell culture plates

Procedure:
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Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent

monolayer after 24 hours of incubation.

Drug Preparation: Prepare serial dilutions of Baloxavir acid in infection medium to cover a

wide concentration range (e.g., 0.01 nM to 1 µM). Include a "no-drug" virus control.

Virus Infection:

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

Infect the cells with the influenza virus at a low multiplicity of infection (MOI), typically

0.001, for 1 hour at 37°C.

Drug Treatment:

After the 1-hour infection period, remove the virus inoculum.

Add 100 µL of the prepared Baloxavir acid dilutions (or virus control medium) to the

appropriate wells.

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator to allow for a single

cycle of viral replication.

Immunostaining of Foci:

Fix the cells with the fixation solution.

Permeabilize the cells to allow antibody entry.

Incubate with the primary antibody against the influenza virus nucleoprotein.

Wash the cells, then incubate with the HRP-conjugated secondary antibody.

Wash again, then add the HRP substrate to visualize the infected cells (foci).

Data Analysis:

Count the number of foci (infected cell clusters) in each well.
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Calculate the percentage of inhibition for each drug concentration relative to the virus

control.

Plot the percentage of inhibition against the drug concentration and use a non-linear

regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

1. Seed MDCK Cells
in 96-well plate

2. Infect with
Influenza Virus (1 hr)

3. Add Serial Dilutions
of Baloxavir acid

4. Incubate (24 hr)

5. Fix and Permeabilize Cells

6. Immunostain for
Viral Nucleoprotein

7. Count Foci and
Calculate IC50

Click to download full resolution via product page

Caption: Workflow for an in vitro Focus Reduction Assay (FRA).
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Conclusion
Baloxavir acid-d4 and Baloxavir marboxil-d4 are not therapeutic agents themselves but are

critical analytical reagents that enable the robust research and development of the antiviral

drug Baloxavir marboxil. Baloxavir acid-d4 is fundamentally important as an internal standard,

ensuring the accuracy and precision of pharmacokinetic studies that are mandatory for

regulatory approval and for defining proper dosing regimens. Baloxavir marboxil-d4 provides a

tool for more specialized investigations into the prodrug's absorption and metabolic conversion.

For researchers in the pharmaceutical sciences, a thorough understanding of the application of

these stable isotope-labeled standards is essential for advancing new and effective antiviral

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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